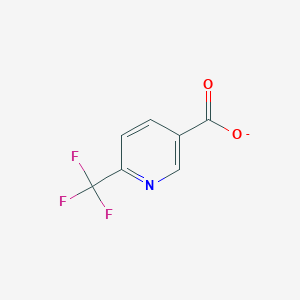
6-(Trifluoromethyl)pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethyl)pyridine-3-carboxylate is a chemical compound with the molecular formula C7H4F3NO2. It is a derivative of pyridine, where a trifluoromethyl group is attached to the sixth position and a carboxylate group is attached to the third position of the pyridine ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)pyridine-3-carboxylate typically involves the introduction of a trifluoromethyl group into the pyridine ring. One common method is the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or an aldehyde.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
6-(Trifluoromethyl)pyridine-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, modulating their activity. The carboxylate group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)nicotinic acid: Similar structure but with a carboxylic acid group instead of a carboxylate.
4-(Trifluoromethyl)pyridine: The trifluoromethyl group is attached to the fourth position of the pyridine ring.
2,3,5-Trichloro-6-(trifluoromethyl)pyridine: Contains additional chlorine atoms on the pyridine ring
Uniqueness
6-(Trifluoromethyl)pyridine-3-carboxylate is unique due to the specific positioning of the trifluoromethyl and carboxylate groups, which confer distinct chemical properties. These properties include increased stability, enhanced reactivity in certain chemical reactions, and improved biological activity compared to similar compounds .
Properties
Molecular Formula |
C7H3F3NO2- |
|---|---|
Molecular Weight |
190.10 g/mol |
IUPAC Name |
6-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)5-2-1-4(3-11-5)6(12)13/h1-3H,(H,12,13)/p-1 |
InChI Key |
JNYLMODTPLSLIF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=NC=C1C(=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















